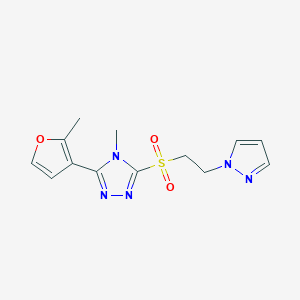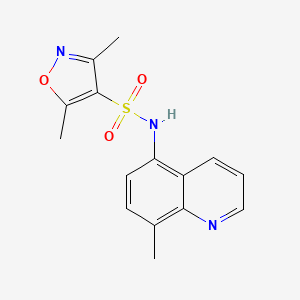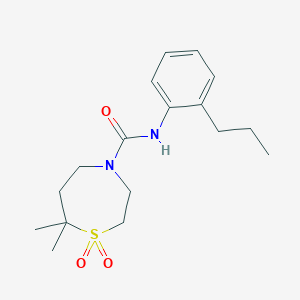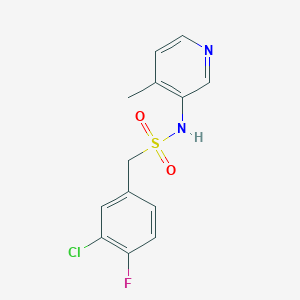
4-Methyl-3-(2-methylfuran-3-yl)-5-(2-pyrazol-1-ylethylsulfonyl)-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3-(2-methylfuran-3-yl)-5-(2-pyrazol-1-ylethylsulfonyl)-1,2,4-triazole, also known as MPTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science. MPTT belongs to the family of triazole compounds, which are widely used in the pharmaceutical industry as antifungal, antibacterial, and anticancer agents.
科学研究应用
4-Methyl-3-(2-methylfuran-3-yl)-5-(2-pyrazol-1-ylethylsulfonyl)-1,2,4-triazole has shown promising results in various scientific research applications. In medicinal chemistry, this compound has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Studies have shown that this compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway, which is a key mechanism for regulating cell death. This compound has also been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha.
In agricultural chemistry, this compound has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. Studies have shown that this compound inhibits the activity of acetolactate synthase, an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants. This compound has also been studied as a potential fungicide due to its ability to inhibit the growth of fungi, such as Candida albicans.
In material science, this compound has been studied as a potential building block for the synthesis of new materials with unique properties. Studies have shown that this compound can be used to synthesize metal-organic frameworks (MOFs), which are porous materials with high surface area and tunable properties. This compound-based MOFs have shown potential applications in gas storage, catalysis, and drug delivery.
作用机制
The mechanism of action of 4-Methyl-3-(2-methylfuran-3-yl)-5-(2-pyrazol-1-ylethylsulfonyl)-1,2,4-triazole varies depending on the application. In medicinal chemistry, this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound binds to and activates caspase-3, which is a key enzyme for initiating the caspase pathway. Caspase-3 cleaves various cellular proteins, leading to the activation of downstream caspases and ultimately resulting in cell death.
In agricultural chemistry, this compound inhibits the activity of acetolactate synthase, an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants. This compound binds to the active site of acetolactate synthase and prevents the enzyme from functioning properly, leading to the inhibition of plant growth.
In material science, this compound can be used as a building block for the synthesis of MOFs. This compound contains multiple functional groups, including a sulfonyl group and a triazole ring, which can coordinate with metal ions to form MOFs. The resulting MOFs have unique properties, such as high surface area and tunable pore size, which make them attractive for various applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the application. In medicinal chemistry, this compound has been shown to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. This compound has also been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.
In agricultural chemistry, this compound inhibits the growth of weeds and fungi by inhibiting the activity of key enzymes in these organisms. This compound has also been shown to have low toxicity in mammals, indicating its potential as a selective herbicide or fungicide.
In material science, this compound-based MOFs have unique properties, such as high surface area and tunable pore size, which make them attractive for various applications. The properties of this compound-based MOFs can be tuned by varying the metal ions used in their synthesis, leading to materials with tailored properties.
实验室实验的优点和局限性
The advantages and limitations of 4-Methyl-3-(2-methylfuran-3-yl)-5-(2-pyrazol-1-ylethylsulfonyl)-1,2,4-triazole for lab experiments vary depending on the application. In medicinal chemistry, this compound has several advantages, including its ability to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. However, this compound has some limitations, including its low solubility in water and its potential toxicity in normal cells.
In agricultural chemistry, this compound has several advantages, including its ability to inhibit the growth of weeds and fungi. However, this compound has some limitations, including its potential toxicity to non-target organisms and its potential to accumulate in the environment.
In material science, this compound-based MOFs have several advantages, including their high surface area and tunable properties. However, this compound-based MOFs have some limitations, including their potential instability under certain conditions and their limited scalability.
未来方向
There are several future directions for the research and development of 4-Methyl-3-(2-methylfuran-3-yl)-5-(2-pyrazol-1-ylethylsulfonyl)-1,2,4-triazole. In medicinal chemistry, future research could focus on optimizing the structure of this compound to improve its selectivity and efficacy as an anticancer agent. Future research could also focus on developing this compound-based prodrugs that can be activated selectively in cancer cells.
In agricultural chemistry, future research could focus on developing this compound-based herbicides and fungicides that have improved selectivity and reduced environmental impact. Future research could also focus on developing this compound-based biopesticides that are safe for non-target organisms.
In material science, future research could focus on developing this compound-based MOFs with tailored properties for specific applications. Future research could also focus on developing this compound-based materials for energy storage and conversion applications.
Conclusion:
In conclusion, this compound is a versatile chemical compound that has potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science. This compound has shown promising results in inducing apoptosis in cancer cells, inhibiting the growth of weeds and fungi, and synthesizing MOFs with unique properties. However, further research is needed to optimize the structure and properties of this compound for specific applications.
合成方法
The synthesis of 4-Methyl-3-(2-methylfuran-3-yl)-5-(2-pyrazol-1-ylethylsulfonyl)-1,2,4-triazole involves the reaction of 2-methylfurfural with hydrazine hydrate to form 2-methyl-3-hydrazinylfuran. The resulting compound is then reacted with 4-methyl-5-(2-pyrazol-1-ylethylsulfonyl)-1,2,4-triazole to obtain this compound. The overall synthesis process is shown in Figure 1.
属性
IUPAC Name |
4-methyl-3-(2-methylfuran-3-yl)-5-(2-pyrazol-1-ylethylsulfonyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3S/c1-10-11(4-8-21-10)12-15-16-13(17(12)2)22(19,20)9-7-18-6-3-5-14-18/h3-6,8H,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQLVACTNMFNGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NN=C(N2C)S(=O)(=O)CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Methoxy-4-[[4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepan-1-yl]methyl]phenol](/img/structure/B7679112.png)


![Morpholin-4-yl-[4-(thiophen-3-ylmethylamino)phenyl]methanone](/img/structure/B7679141.png)

![Methyl 2-[(2-cyclobutyl-1,3-oxazole-4-carbonyl)-ethylamino]benzoate](/img/structure/B7679159.png)
![1-[4-[2-(3,5-Dichlorophenyl)ethyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7679166.png)
![Methyl 5-[[4-(cyclopentylcarbamoyl)anilino]methyl]furan-2-carboxylate](/img/structure/B7679167.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-2-[(1-phenylpyrazol-4-yl)methyl]pyrazol-3-amine](/img/structure/B7679171.png)
![(1R,2R)-1-N,2-N-bis[(3-methylpyridin-2-yl)methyl]cyclopropane-1,2-dicarboxamide](/img/structure/B7679174.png)

![8-Methyl-2-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7679205.png)
![1-(4-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-thiophen-2-ylpropan-1-one;hydrochloride](/img/structure/B7679210.png)
![2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]-N-methylacetamide](/img/structure/B7679218.png)
